molecular formula C9H12N2O4S B13029434 2-((N,N-Dimethylsulfamoyl)amino)benzoic acid

2-((N,N-Dimethylsulfamoyl)amino)benzoic acid

Cat. No.: B13029434
M. Wt: 244.27 g/mol
InChI Key: BCGBKUDSJMAGNY-UHFFFAOYSA-N
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Description

2-((N,N-Dimethylsulfamoyl)amino)benzoic acid is an organic compound with the molecular formula C9H12N2O4S. It is a derivative of benzoic acid, where the amino group is substituted with a dimethylsulfamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((N,N-Dimethylsulfamoyl)amino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((N,N-Dimethylsulfamoyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((N,N-Dimethylsulfamoyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((N,N-Dimethylsulfamoyl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)benzoic acid

InChI

InChI=1S/C9H12N2O4S/c1-11(2)16(14,15)10-8-6-4-3-5-7(8)9(12)13/h3-6,10H,1-2H3,(H,12,13)

InChI Key

BCGBKUDSJMAGNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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